![molecular formula C20H28N2O5 B5112861 1-cyclohexyl-4-(phenylacetyl)piperazine oxalate](/img/structure/B5112861.png)
1-cyclohexyl-4-(phenylacetyl)piperazine oxalate
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Overview
Description
1-cyclohexyl-4-(phenylacetyl)piperazine oxalate, commonly known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a piperazine derivative that acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological functions and has been implicated in several diseases.
Scientific Research Applications
CPP has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, depression, and cancer. It has been shown to have neuroprotective effects, enhance cognitive function, and reduce inflammation. CPP has also been studied as a potential anti-cancer agent, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
CPP acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological functions such as calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by CPP has been shown to modulate the activity of various ion channels, receptors, and enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, such as enhancing neuroprotection, reducing inflammation, and improving cognitive function. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. CPP has been shown to modulate various ion channels, receptors, and enzymes, leading to its therapeutic effects.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, such as its high purity and stability. However, it also has limitations, such as its low solubility in water and potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using CPP.
Future Directions
There are several potential future directions for research on CPP. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to elucidate the exact mechanism of action of CPP and its effects on various physiological functions.
Conclusion:
CPP is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its selective agonist activity for the sigma-1 receptor has been shown to have neuroprotective effects, enhance cognitive function, reduce inflammation, and inhibit tumor growth. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
CPP can be synthesized using a variety of methods, but the most common method involves the reaction of cyclohexylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to yield CPP. This method has been optimized to produce high yields and purity of CPP.
properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-phenylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17;3-1(4)2(5)6/h1,3-4,7-8,17H,2,5-6,9-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYAUPQYQCCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone;oxalic acid |
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